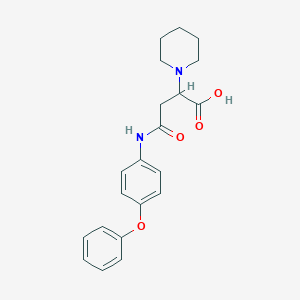![molecular formula C10H20ClNO B2668848 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2287343-49-9](/img/structure/B2668848.png)
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound’s molecular formula is C10H20ClNO, with an average mass of 205.725 Da .
Preparation Methods
The synthesis of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic ketone with methanol and ammonia under specific conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
Scientific Research Applications
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride can be compared with other similar bicyclic amines, such as:
1-Methoxybicyclo[3.3.1]nonan-3-amine: The parent compound without the hydrochloride salt.
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
1-Methoxybicyclo[3.3.1]nonan-3-amine;acetate: A derivative with an acetate salt.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQTYHXPXWHFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC(C1)CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)



![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)
![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)

![ethyl 5-amino-1-{5-[(4-methylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2668781.png)



